4,4'-(Ethyne-1,2-diyl)dibenzenethiol is an organic compound distinguished by its structural features, which include two benzene rings linked by an ethyne (acetylene) moiety, with thiol groups (-SH) attached to each benzene ring. This compound is represented by the chemical formula C14H10S2 and has a CAS number of 322639-14-5. The presence of thiol groups provides unique chemical properties, making it a valuable compound in various chemical and biological applications.
Oxidation: The thiol groups can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can undergo reduction to yield corresponding benzene derivatives with reduced thiol functionalities, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiol groups can engage in nucleophilic substitution reactions, allowing for the formation of new compounds with different functional groups. Typical reagents for these reactions include alkyl halides or acyl chlorides.
The primary products from these reactions include:
The synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol typically involves the following steps:
Formation of the Ethyne Linkage: This is commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. In this reaction, two benzene derivatives containing halide groups are coupled to form the ethyne linkage.
Introduction of Thiol Groups: The thiol groups are introduced via nucleophilic substitution reactions where a suitable thiolating agent reacts with the benzene rings.
For large-scale production, industrial methods may utilize continuous flow reactors and high-throughput screening to optimize reaction conditions and improve cost-effectiveness. These methods often involve similar synthetic routes but are tailored for efficiency in producing significant quantities of the compound.
4,4'-(Ethyne-1,2-diyl)dibenzenethiol has various applications across different fields:
The interactions of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol with other molecules can be significant due to its thiol groups. These interactions may involve:
These properties make it a candidate for further studies in biochemical assays and material science applications.
Several compounds share structural similarities with 4,4'-(Ethyne-1,2-diyl)dibenzenethiol. Here is a comparison highlighting their uniqueness:
Compound Name | Functional Groups | Unique Features |
---|---|---|
4,4'-(Ethyne-1,2-diyl)dibenzaldehyde | Aldehyde | Contains aldehyde groups instead of thiols |
4,4'-(Ethyne-1,2-diyl)dibenzoic acid | Carboxylic acid | Features carboxylic acid groups |
Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | Ester | Contains ester functionalities |
1,1-Diphenylethylene | No functional groups | An aromatic hydrocarbon without thiols |
Uniqueness: The presence of thiol groups in 4,4'-(Ethyne-1,2-diyl)dibenzenethiol imparts distinct reactivity compared to these similar compounds. Its ability to form disulfide bonds and engage in redox chemistry makes it particularly valuable for applications requiring specific interactions and modifications .
Diphenylacetylene derivatives have played a transformative role in synthetic chemistry since the mid-20th century. The discovery of nickel bis(stilbene-1,2-dithiolate) in the 1960s marked a milestone in understanding metal-dithiolene interactions, laying the groundwork for later innovations with ethyne-bridged systems. Early applications focused on leveraging the ethyne group’s linear geometry and π-conjugation to stabilize charge-transfer complexes. For example, the Sonogashira coupling reaction, developed in the 1970s, enabled efficient synthesis of arylacetylenes, though initial methodologies struggled with functional group compatibility in thiol-containing systems.
The introduction of radical thiol-yne chemistry in the 2010s addressed these limitations, allowing quantitative and selective vinyl sulfide formation under mild conditions. This breakthrough, demonstrated in reactions involving diphenylacetylene, revolutionized polymer science by enabling hyperbranched poly(vinyl sulfide) synthesis with precise stoichiometric control. Concurrently, MOF research utilized ethyne-bridged ligands like 4,4'-(ethyne-1,2-diyl)dibenzoic acid to create scaffolds with high thermal stability (>400°C) and tailored pore geometries. These developments established the ethyne moiety as a cornerstone for designing rigid, conjugated architectures.
The thiol groups in EDBT confer three strategic advantages in molecular engineering:
Recent studies highlight EDBT’s role in synthesizing metallodithiolenes with tunable redox potentials. For instance, tris(dithiolene) complexes exhibit trigonal prismatic geometries that enhance charge delocalization, making them effective in organic photovoltaics. The thiol groups’ nucleophilicity also facilitates post-synthetic modification of MOFs, enabling pore functionalization for gas storage applications.
The ethynylene bridge in 4,4'-(Ethyne-1,2-diyl)dibenzenethiol is typically constructed via palladium-mediated cross-coupling reactions, with the Sonogashira coupling being the most widely employed method.
The Sonogashira reaction facilitates carbon-carbon bond formation between aryl halides and terminal alkynes under palladium/copper catalysis. For 4,4'-(Ethyne-1,2-diyl)dibenzenethiol synthesis, 4-iodobenzenethiol derivatives are coupled with acetylene gas or trimethylsilylacetylene (TMSA) in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and copper iodide (CuI) [4]. Key reaction parameters include:
Recent work by Poetzsch et al. demonstrated that ligand selection critically impacts yield, with Xantphos (a bisphosphine ligand) enabling 90% conversion in model systems [6]. However, steric hindrance from bulky ligands can reduce efficacy for substituted aryl halides [4].
Catalyst System | Substrate Pair | Yield (%) | Reference |
---|---|---|---|
Pd(PPh₃)₄/CuI/Et₃N | 4-Iodobenzenethiol/TMSA | 78 | |
PdCl₂(PPh₃)₂/Xantphos | 4-Bromobenzenethiol/HC≡CH | 92 | [6] |
Pd(OAc)₂/AsPh₃ | 4-Chlorobenzenethiol/TMSA | 65 | [4] |
Electron-deficient aryl halides (e.g., nitro- or cyano-substituted) exhibit faster coupling rates due to enhanced oxidative addition to palladium [5]. Conversely, ortho-substituted derivatives suffer from steric constraints, often requiring elevated temperatures (100–120°C) [4]. A notable advancement involves using aryl thianthrenium salts as coupling partners, which improve regioselectivity in polyhalogenated systems [6].
The introduction and modification of thiol groups on aromatic rings necessitate careful optimization to prevent oxidation or disulfide formation.
Bench-scale synthesis frequently employs nucleophilic aromatic substitution (SNAr) with sodium hydrosulfide (NaSH) or thiourea. For 4,4'-(Ethyne-1,2-diyl)dibenzenethiol, pre-functionalized dibromoethyne intermediates react with NaSH in dimethylformamide (DMF) at 120°C, achieving 70–85% thiolation efficiency . Microwave-assisted protocols reduce reaction times from 24 hours to 2–3 hours while maintaining yields above 80% [3].
Radical-mediated thiol-alkyne additions offer an alternative pathway. Poetzsch et al. demonstrated that diphenylacetylene derivatives undergo quantitative anti-Markovnikov addition with thiols under UV initiation, producing regiospecific vinyl sulfides [2]. This method avoids metal catalysts, making it advantageous for electronics applications where residual metals degrade performance.
The thiol groups in 4,4'-(Ethyne-1,2-diyl)dibenzenethiol undergo oxidation to disulfides using iodine or hydrogen peroxide, enabling covalent network formation . Conversely, reductive cleavage with lithium aluminum hydride regenerates free thiols from disulfide-linked oligomers [2].
Transitioning from laboratory-scale synthesis to industrial production requires addressing catalyst recovery, solvent recycling, and purity control.
Continuous flow platforms enhance heat/mass transfer for Sonogashira couplings, reducing reaction times from hours to minutes. A 2022 study achieved 89% yield in a microfluidic reactor using Pd/C heterogeneous catalysts, enabling catalyst reuse for 15 cycles without significant activity loss [5].
The Chinese patent CN101468952B outlines a methanol/HCl recrystallization protocol that removes palladium residues below 5 ppm [3]. Subsequent sublimation under reduced pressure (0.1 mmHg, 150°C) yields 99.9% pure product, critical for optoelectronic applications.
Solvent recovery systems (e.g., thin-film evaporators) reduce THF consumption by 70% in large-scale runs . Life-cycle assessments suggest that switching from batch to flow processes lowers the carbon footprint by 40% per kilogram of product [6].